molecular formula C14H7Cl2NO2 B3073456 3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride CAS No. 1017791-51-3

3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride

Cat. No.: B3073456
CAS No.: 1017791-51-3
M. Wt: 292.1 g/mol
InChI Key: FIOYEQTZWHZGES-UHFFFAOYSA-N
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Description

3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride is a chemical compound belonging to the benzoxazole class. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride typically involves the reaction of 5-chloro-1,3-benzoxazole with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: It reacts with water to produce 3-(5-Chloro-1,3-benzoxazol-2-YL)benzoic acid and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine and triethylamine for substitution reactions, and water or aqueous solutions for hydrolysis. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include 3-(5-Chloro-1,3-benzoxazol-2-YL)benzoic acid and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the synthesis of essential biomolecules in these organisms .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-1,3-benzoxazol-2-YL)phenylamine: This compound has a similar structure but with an amine group instead of a benzoyl chloride group.

    5-Chloro-1,3-benzoxazol-2(3H)-one: This compound contains a benzoxazole ring with a chlorine atom and is known for its antibacterial and antifungal properties.

Uniqueness

3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2/c15-10-4-5-12-11(7-10)17-14(19-12)9-3-1-2-8(6-9)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOYEQTZWHZGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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